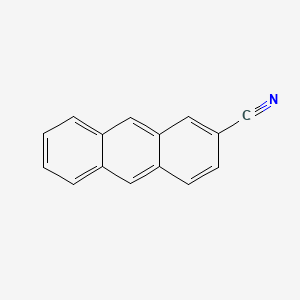

Anthracene-2-carbonitrile

説明

特性

IUPAC Name |

anthracene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYSEKDQVVSNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951448 | |

| Record name | Anthracene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1921-72-8, 28805-75-6 | |

| Record name | 2-Anthracenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1921-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracenecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028805756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件

アントラセン-2-カルボニトリルの合成は、一般的にアントラセン構造にシアノ基を導入する必要があります。一般的な方法の1つは、水酸化ナトリウム(NaOH)などの塩基の存在下で、アントラセンとシアン化臭素(BrCN)を反応させることです。 この反応は、一般に室温で穏やかな条件下で行われ、アントラセン-2-カルボニトリルが得られます .

工業生産方法

アントラセン-2-カルボニトリルの工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続式反応器の使用と反応条件の最適化により、生成物の収率と純度を向上させることができます。 さらに、触媒と高度な精製技術の使用により、工業プロセス効率をさらに向上させることができます .

化学反応の分析

科学研究における用途

アントラセン-2-カルボニトリルは、科学研究で幅広い用途があります。

化学: より複雑な有機分子や材料の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、生体イメージングや蛍光プローブとしての潜在的な用途について研究されています。

医学: 光線力学療法における治療薬としての潜在的な用途について研究が進められています。

科学的研究の応用

Anthracene-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy.

Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials

作用機序

類似化合物の比較

類似化合物

アントラセン-9-カルボニトリル: 構造は似ていますが、シアノ基は第9位に位置しています。

9,10-ジフェニルアントラセン: 第9位と第10位にフェニル基が含まれています。

アントラキノン: 第9位と第10位にカルボニル基を持つアントラセンの酸化誘導体.

独自性

アントラセン-2-カルボニトリルは、シアノ基の位置が独特で、光物理的特性と反応性に影響を与えます。 この位置の違いは、化合物の化学反応における挙動やさまざまな分野における用途の違いにつながる可能性があります.

類似化合物との比較

Research Findings

- Medicinal Potential: The amino/dioxo derivative is marketed for pharmaceutical use, suggesting roles in drug discovery or as a bioactive scaffold .

- Safety Considerations : The derivative’s safety data sheet (SDS) emphasizes acute toxicity risks, necessitating stringent handling protocols .

- Materials Science: Anthracene-2-substituted phenoxide ligands form stable metal complexes (e.g., ytterbium), highlighting the broader utility of anthracene nitriles in coordination chemistry .

Conclusion Anthracene-2-carbonitrile’s versatility as a synthetic precursor is exemplified by its derivative, 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile, which exhibits enhanced bioactivity and polarity. Structural modifications significantly alter physicochemical properties and applications, underscoring the importance of substituent engineering in anthracene chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。